Potassium bis(trifluoromethanesulfonyl)imide
Overview
Description
Potassium bis(trifluoromethanesulfonyl)imide is an organic compound with the molecular formula C2F6KNO4S2. It is a white to almost white crystalline solid that is highly soluble in water. This compound is known for its strong acidity and is commonly used as a source of trifluoromethanesulfonyl groups in various chemical reactions .
Mechanism of Action
Target of Action
Potassium Bis(trifluoromethanesulfonyl)imide is primarily targeted towards enhancing the low-temperature radical polymerization of N, N -dimethylacrylamide to synthesize poly (N, N -dimethylacrylamide) . It is also used as an intermediate in industries such as agrochemical, dyestuff, pharmaceutical, and syntheses material .
Mode of Action
This compound acts as a Lewis acid, which means it can accept a pair of electrons. This property allows it to enhance the low-temperature radical polymerization of N, N -dimethylacrylamide . The compound’s interaction with its targets results in the synthesis of poly (N, N -dimethylacrylamide), a polymer with various applications.
Biochemical Pathways
It is known that the compound plays a crucial role in the polymerization process of n, n -dimethylacrylamide . This process involves the formation of free radicals, which are highly reactive and can initiate a chain reaction leading to the formation of the polymer.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments. The metabolism and excretion of the compound would depend on various factors, including its chemical structure and the specific biological system in which it is present.
Result of Action
The primary result of the action of this compound is the synthesis of poly (N, N -dimethylacrylamide) . This polymer has various applications, including its use in the development of hydrogels and drug delivery systems. The compound’s action also results in the stabilization of the buried interface in perovskite solar cells, leading to improved photovoltaic performance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action could be affected by the presence of water or other polar solvents. Additionally, the compound’s role as a Lewis acid suggests that its action could be influenced by the presence of bases or other electron donors. The compound is also sensitive to moisture , indicating that its stability could be affected by humidity levels in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of trifluoromethanesulfonic anhydride with potassium fluoride in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Potassium bis(trifluoromethanesulfonyl)imide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing other functional groups in organic molecules.
Acid-Base Reactions: Due to its strong acidity, it can participate in acid-base reactions, donating its proton to bases.
Complex Formation: It can form complexes with metal ions, which are useful in catalysis and other applications.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like acetonitrile, bases such as potassium hydroxide, and various metal salts. The reactions are typically carried out under inert atmosphere conditions to prevent moisture from affecting the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be an organic molecule with a trifluoromethanesulfonyl group attached .
Scientific Research Applications
Potassium bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong acid catalyst in organic synthesis, facilitating various chemical transformations.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, including dyes, fragrances, and polymers
Comparison with Similar Compounds
Similar Compounds
- Lithium bis(trifluoromethanesulfonyl)imide
- Sodium bis(trifluoromethanesulfonyl)imide
- Ammonium bis(trifluoromethanesulfonyl)imide
Uniqueness
Potassium bis(trifluoromethanesulfonyl)imide is unique due to its high solubility in water and strong acidity, which make it an effective catalyst and reagent in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability under different reaction conditions .
Properties
IUPAC Name |
potassium;bis(trifluoromethylsulfonyl)azanide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.K/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFIZLDWRFTUEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6KNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90076-67-8 | |
Record name | Potassium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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